molecular formula C8H7BrN4S B14744617 5-Amino-4-(4-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 5311-55-7

5-Amino-4-(4-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B14744617
CAS No.: 5311-55-7
M. Wt: 271.14 g/mol
InChI Key: TWACDSNAERROAD-UHFFFAOYSA-N
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Description

5-Amino-4-(4-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of an amino group and a bromophenyl group further enhances its reactivity and potential for forming derivatives with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(4-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves a multi-step process. One common method is the catalyst-free, one-pot, three-component synthesis. This method involves the reaction of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in water and ethanol at room temperature . The reaction proceeds via a tandem Knoevenagel-cyclocondensation mechanism, resulting in the formation of the desired triazole compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient synthesis are often applied. The use of environmentally friendly solvents and conditions, such as water and ethanol, is preferred to minimize the environmental impact and enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(4-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Amino-4-(4-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-4-(4-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . Additionally, its interaction with reactive oxygen species (ROS) can result in antioxidant effects, protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-4-(4-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its triazole ring, which provides stability and versatility in chemical reactions. The combination of the amino group and bromophenyl group further enhances its reactivity and potential for forming diverse derivatives with significant biological activities.

Properties

CAS No.

5311-55-7

Molecular Formula

C8H7BrN4S

Molecular Weight

271.14 g/mol

IUPAC Name

3-amino-4-(4-bromophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H7BrN4S/c9-5-1-3-6(4-2-5)13-7(10)11-12-8(13)14/h1-4H,(H2,10,11)(H,12,14)

InChI Key

TWACDSNAERROAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=NNC2=S)N)Br

Origin of Product

United States

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